Picroside IV

Description

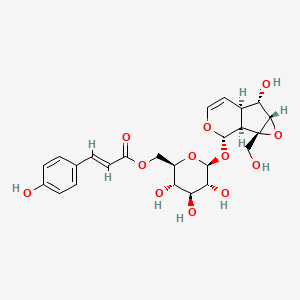

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYYFSOMEOHPPO-LQQBYVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Picroside IV: A Deep Dive into the Metabolic Machinery of Picrorhiza kurroa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside IV, an iridoid glycoside found in the Himalayan medicinal plant Picrorhiza kurroa, is a compound of increasing interest due to its potential therapeutic properties, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1] Understanding its biosynthesis is crucial for metabolic engineering to enhance its production and for the synthesis of novel derivatives with improved pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, integrating current knowledge on the involved metabolic routes, key enzymes, and regulatory mechanisms. We present quantitative data from related picrosides to infer the dynamics of iridoid glycoside production, detail relevant experimental protocols, and visualize the complex biological processes through pathway and workflow diagrams.

The Convergent Biosynthetic Pathway of this compound

The formation of this compound is a complex process that involves the convergence of three major metabolic pathways: the methylerythritol phosphate (MEP) pathway, the iridoid pathway, and the phenylpropanoid pathway. The MEP pathway is the primary contributor to the iridoid backbone.[2]

The MEP and MVA Pathways: Building the Isoprenoid Precursors

The biosynthesis of the iridoid core of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are primarily synthesized through the plastidial MEP pathway, with a minor contribution from the cytosolic mevalonate (MVA) pathway.[2] The head-to-tail condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the universal precursor for monoterpenoids, including the iridoids.[2]

The Iridoid Pathway: Forging the Catalpol Core

GPP is channeled into the iridoid pathway, where it undergoes a series of oxidation and cyclization reactions to form the characteristic iridoid skeleton. A key intermediate is geraniol, which is then hydroxylated and oxidized. The iridoid synthase (IS) catalyzes the crucial cyclization step.[3] Further enzymatic modifications, including glycosylation and hydroxylation, lead to the formation of catalpol, the iridoid aglycone of this compound.[4]

The Phenylpropanoid Pathway: Synthesizing the Acyl Moiety

Concurrently, the phenylpropanoid pathway provides the acyl group that esterifies the catalpol core. This pathway starts with the amino acid phenylalanine. For this compound, the specific acyl group is p-coumaroyl, which is synthesized from phenylalanine via cinnamic acid and p-coumaric acid. This is then activated to its CoA-ester form, p-coumaroyl-CoA, for the final esterification step.[5]

The Final Step: Acylation to Form this compound

The biosynthesis of this compound culminates in the esterification of the catalpol backbone with p-coumaroyl-CoA. This reaction is catalyzed by a specific acyltransferase. While the exact enzyme for this compound is yet to be characterized, studies on the closely related Picroside II suggest that a BAHD acyltransferase, possibly an anthocyanin acyltransferase (ACT) or a related enzyme, is responsible for this final step.[6][7]

Quantitative Insights into Picroside Biosynthesis

While specific quantitative data for this compound is limited, extensive research on the major picrosides, Picroside I and Picroside II, in P. kurroa provides valuable insights into the regulation and productivity of the iridoid glycoside pathway.

Table 1: Picroside Content in Picrorhiza kurroa

| Plant Part | Picroside I Content (%) | Picroside II Content (%) | Reference |

| Rhizomes (Amritsar market) | - | - | [4] |

| Rhizomes (China, sold in Delhi) | - | - | [4] |

| Genotypes (Himalayan populations) | 0.01 - 4.15 | 0.01 - 3.18 | [8] |

Table 2: Gene Expression Changes in High vs. Low Picroside-Producing Strains

| Gene | Pathway | Fold Change (High/Low) | Reference |

| DXPS | MEP | ~5-57 | [2] |

| ISPE | MEP | ~5-57 | [2] |

| PMK | MVA | ~5-57 | [2] |

| EPSPS | Shikimate | ~5-57 | [2] |

| SK | Shikimate | ~5-57 | [2] |

Key Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of analytical, molecular, and biochemical techniques. Below are outlines of key experimental protocols.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in plant extracts.

Methodology:

-

Sample Preparation:

-

Dry plant material (e.g., rhizomes, leaves) at 40-50°C and grind to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or reflux extraction for a defined period (e.g., 30-60 minutes).[9]

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). The specific gradient will need to be optimized for this compound separation.

-

Flow Rate: Typically 0.8-1.2 mL/min.[3]

-

Detection: UV detector at a wavelength optimized for this compound (likely around 270-310 nm based on the p-coumaroyl moiety).

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Precursor Feeding Experiments in Plant Cell Culture

Objective: To confirm the involvement of specific precursors in the this compound biosynthetic pathway.

Methodology:

-

Establishment of Cell Suspension Cultures: Initiate callus from sterile explants of P. kurroa on solid medium and then transfer to liquid medium to establish a suspension culture.

-

Precursor Feeding:

-

Prepare sterile stock solutions of putative precursors (e.g., p-coumaric acid, catalpol).

-

Add the precursor to the cell culture medium at different concentrations at a specific growth phase (e.g., early exponential phase).

-

Include a control culture without the added precursor.

-

-

Incubation and Harvest: Incubate the cultures for a defined period (e.g., 7-14 days). Harvest the cells and the medium separately.

-

Analysis: Extract the cells and the medium and analyze the this compound content using HPLC as described above. An increase in this compound content in the precursor-fed cultures compared to the control would confirm the precursor's role in the pathway.

In Vitro Acyltransferase Enzyme Assay

Objective: To identify and characterize the acyltransferase responsible for the final step of this compound biosynthesis.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., roots or rhizomes where acylation is expected to occur) in an extraction buffer.

-

Centrifuge to remove cell debris and collect the crude protein extract (supernatant).

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the crude protein extract, catalpol, and p-coumaroyl-CoA in a suitable buffer.

-

Include negative controls (e.g., without enzyme extract, without catalpol, without p-coumaroyl-CoA).

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Product Detection:

-

Stop the reaction (e.g., by adding acid or organic solvent).

-

Extract the product and analyze by HPLC or LC-MS to detect the formation of this compound.

-

Conclusion and Future Directions

The biosynthesis of this compound is a testament to the intricate metabolic networks within medicinal plants. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes involved in the later stages of the iridoid pathway and the final acylation step. The application of modern 'omics' technologies, such as transcriptomics and proteomics, combined with functional genomics approaches like gene silencing, will be instrumental in pinpointing the elusive genes. A complete understanding of the biosynthetic pathway will not only facilitate the sustainable production of this compound through metabolic engineering of microbial or plant-based systems but also open avenues for the combinatorial biosynthesis of novel iridoid glycosides with enhanced therapeutic potential.

References

- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H28O12 | CID 23928135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Mechanisms of Picroside II

Foreword: This document addresses the neuroprotective mechanisms of action as requested for Picroside IV. However, a comprehensive review of the current scientific literature reveals that research in this specific area is predominantly focused on a closely related compound, Picroside II . To provide a data-rich and scientifically accurate guide, this whitepaper will detail the well-documented neuroprotective mechanisms of Picroside II, which is considered a principal active component of Picrorhiza species. The findings presented herein for Picroside II are foundational for understanding the potential therapeutic actions of this class of iridoid glycosides.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent significant global health challenges. A key pathological feature common to these conditions is a cascade of secondary injuries involving oxidative stress, apoptosis (programmed cell death), and neuroinflammation, which collectively lead to progressive neuronal loss and functional decline. Picroside II, an iridoid glycoside extracted from the traditional medicinal plant Picrorhiza scrophulariiflora, has emerged as a promising neuroprotective agent. Extensive preclinical studies have demonstrated its ability to mitigate neuronal damage through a multi-targeted mechanism of action. This technical guide provides an in-depth summary of the core signaling pathways modulated by Picroside II, supported by quantitative data and detailed experimental methodologies for researchers and drug development professionals.

Attenuation of Oxidative Stress

Oxidative stress is a primary driver of secondary injury following events like cerebral ischemia-reperfusion. It results from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. Picroside II exerts a potent antioxidant effect by directly targeting key enzymatic sources of ROS.

The primary mechanism involves the inhibition of NADPH oxidase, a major source of superoxide in the brain following injury. Picroside II has been shown to down-regulate the expression of essential NADPH oxidase subunits, including Rac-1 and Nox2.[1][2] By reducing the activation of this enzyme complex, Picroside II significantly decreases the production of ROS.[1][3] Furthermore, it enhances the brain's endogenous antioxidant capacity by increasing the activity of enzymes like superoxide dismutase (SOD).[4]

Quantitative Data: Effects on Oxidative Stress Markers

| Marker | Experimental Model | Picroside II Concentration/Dose | Key Result | Citation |

| Intracellular ROS | Glutamate-induced PC12 cells | Pre-treatment, concentration unspecified | Significant decrease in ROS levels | [4] |

| SOD Activity | AlCl₃-induced amnesia in mice | 20 and 40 mg/kg/day (i.g.) | Significantly increased SOD activity in the brain | [4] |

| ROS Content | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant reduction in ROS content vs. model group (P<0.05) | [1][2] |

| NADPH Oxidase Activity | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant reduction in activity vs. model group (P<0.05) | [1][2] |

| Nox2 Protein Level | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant down-regulation vs. model group (P<0.05) | [1][2] |

| Rac-1 Protein Level | Rat MCAO/R Model | 10 mg/kg (i.p.) | Significant down-regulation vs. model group (P<0.05) | [1][2] |

Signaling Pathway: Oxidative Stress Inhibition

Caption: Picroside II inhibits Rac-1 and Nox2, preventing NADPH oxidase activation and ROS production.

Inhibition of Neuronal Apoptosis

Apoptosis is a regulated form of cell death crucial in the delayed loss of neurons post-injury. Picroside II provides robust neuroprotection by intervening at critical points within the intrinsic (mitochondrial) apoptotic cascade.

Following an ischemic insult, mitochondrial dysfunction leads to the release of cytochrome C (CytC) into the cytosol. This event triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the primary executioner caspase, Caspase-3. Picroside II has been shown to protect mitochondrial structure, inhibit the release of CytC, and significantly down-regulate the expression and activation of Caspase-3.[3] By inhibiting Caspase-3, Picroside II prevents the cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP), preserving cellular energy for repair processes.[5] Additionally, studies indicate that Picroside II can suppress other pro-apoptotic signaling pathways, including the ERK1/2 and p53 pathways.[6][7][8]

Quantitative Data: Effects on Apoptotic Markers

| Marker | Experimental Model | Picroside II Dose | Key Result | Citation |

| Caspase-3 Expression | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly decreased expression in cortex, striatum, and hippocampus (P<0.01) | [5] |

| PARP Expression | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly lower number of PARP-positive cells vs. control group (P<0.01) | [5] |

| TUNEL-Positive Cells | Rat MCAO/R Model | 10 mg/kg (i.v.) | Significantly reduced number of apoptotic cells in cortex, striatum, and hippocampus (P<0.01) | [5] |

| Cerebral Infarct Volume | Rat MCAO/R Model | 20 mg/kg (i.p.) | Significant reduction from 79.82±7.56 to 65.32±6.90 (P<0.05) | [8] |

| pERK1/2 Expression | Rat MCAO/R Model | 20 mg/kg (i.p.) | Significantly decreased expression vs. model group (P<0.05) | [6][8] |

| Cytochrome C Expression | Rat MCAO/R Model | 10-20 mg/kg | Significant down-regulation of expression | [3] |

Signaling Pathway: Apoptosis Inhibition

Caption: Picroside II inhibits the mitochondrial apoptotic pathway by blocking Cytochrome C and Caspase-3.

Modulation of Neuroinflammation

Neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to secondary brain damage. A key signaling cascade initiating this response is the Toll-like receptor 4 (TLR4) pathway. Upon activation by damage-associated molecular patterns (DAMPs) released from injured cells, TLR4 triggers a downstream cascade that leads to the activation of the nuclear factor kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Picroside II effectively blunts this inflammatory response by directly inhibiting the TLR4/NF-κB signaling axis.[9][10] Studies show that treatment with Picroside II leads to a clear downregulation of both TLR4 and NF-κB.[9] This inhibition results in a significant reduction in the release of pro-inflammatory cytokines, thereby mitigating the damaging effects of prolonged neuroinflammation.[9]

Quantitative Data: Effects on Inflammatory Markers

| Marker | Experimental Model | Picroside II Dose | Key Result | Citation |

| TLR4 Expression | Mouse Brain Injury Models | 20 mg/kg | Clearly downregulated protein expression (Western Blot) | [9] |

| NF-κB Expression | Mouse Brain Injury Models | 20 mg/kg | Clearly downregulated protein expression (Western Blot) | [9] |

| TNF-α, IL-1β, IL-6 | Mouse Brain Injury Models | 20 mg/kg | Expression of acute inflammatory cytokines was significantly alleviated | [9] |

Signaling Pathway: Neuroinflammation Modulation

Caption: Picroside II blocks the TLR4/NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental Protocols and Workflows

The neuroprotective effects of Picroside II have been validated across various in vivo and in vitro models. The following sections detail common methodologies cited in the literature.

General Experimental Workflow

Caption: A typical in vivo experimental workflow for evaluating the neuroprotective effects of Picroside II.

Key Experimental Methodologies

-

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

-

Animal Preparation: Adult Wistar or Sprague-Dawley rats (230-280g) are anesthetized (e.g., with chloral hydrate).

-

Occlusion: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A monofilament nylon suture (e.g., 4-0) with a rounded tip is inserted via the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

-

Ischemia Period: The filament remains in place for a defined period, typically 1.5 to 2 hours, to induce ischemia.

-

Reperfusion: The filament is withdrawn to allow blood flow to resume (reperfusion).

-

Treatment: Picroside II (e.g., 10 mg/kg) or a vehicle (e.g., PBS) is administered, often intravenously (i.v.) or intraperitoneally (i.p.), at the onset of reperfusion.[5][8]

-

-

Infarct Volume Assessment: TTC Staining

-

Tissue Preparation: 24 hours post-MCAO, rats are euthanized, and brains are rapidly removed and sectioned into 2mm coronal slices.

-

Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 30 minutes.

-

Analysis: Healthy, viable tissue stains red, while the infarcted (damaged) tissue remains unstained (white). The slices are photographed, and the infarct area is measured using image analysis software to calculate the total infarct volume.[5][8]

-

-

Apoptosis Detection: TUNEL Assay

-

Tissue Processing: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Staining: Sections are deparaffinized, rehydrated, and treated with proteinase K. An in situ terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay kit is used according to the manufacturer's protocol. This method labels the fragmented DNA characteristic of apoptotic cells.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions (e.g., ischemic penumbra) under a microscope.[3][5]

-

-

Protein Expression Analysis: Western Blot

-

Protein Extraction: Brain tissue from the ischemic hemisphere is homogenized in lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Caspase-3, pERK1/2, TLR4, NF-κB, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band densities are quantified and normalized to a loading control like β-actin.[9][11]

-

Conclusion

The body of evidence strongly supports the neuroprotective efficacy of Picroside II in models of acute brain injury. Its mechanism of action is multifaceted, targeting three core pillars of secondary neuronal injury: oxidative stress, apoptosis, and neuroinflammation. By inhibiting NADPH oxidase, suppressing the mitochondrial apoptotic cascade via Cytochrome C and Caspase-3, and blocking the pro-inflammatory TLR4/NF-κB signaling pathway, Picroside II demonstrates a comprehensive approach to preserving neuronal integrity. These well-defined mechanisms make it a compelling candidate for further development as a therapeutic agent for stroke and other neurodegenerative conditions. Future research should focus on its pharmacokinetic profile, blood-brain barrier permeability, and validation in more chronic models of neurodegeneration.

References

- 1. Picroside II protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | PLOS One [journals.plos.org]

- 2. Picroside II protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Picroside II on Rats Following Cerebral Ischemia Reperfusion Injury by Inhibiting p53 Signaling Pathway [wisdomlib.org]

- 8. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]

- 9. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Hepatoprotective Effects of Picroside IV

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the hepatoprotective effects of Picroside IV is notably limited compared to its structural analogs, Picroside I and Picroside II. This document synthesizes the currently available data. The findings largely indicate minimal to no significant hepatoprotective activity in the models studied, suggesting a need for further investigation to fully characterize the pharmacological profile of this compound.

Executive Summary

This compound is an iridoid glycoside found in plants of the Picrorhiza genus, which are traditionally used for treating liver ailments. While the hepatoprotective activities of Picroside I and Picroside II are well-documented, this compound remains significantly under-investigated. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on the molecular and cellular effects of this compound in the context of liver protection. Direct experimental evidence from an acute liver injury model suggests this compound does not confer significant protection. However, computational and indirect evidence points to a potential interaction with Acox1, a key enzyme in fatty acid metabolism. This guide presents the available quantitative data, detailed experimental protocols used in its assessment, and workflow diagrams to facilitate future research in this area.

Direct Experimental Evidence of Hepatoprotective Activity

The primary direct investigation into the hepatoprotective effects of this compound was conducted in a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced model of acute liver injury in mice. This model is a standard for evaluating potential hepatoprotective agents by simulating toxin- and inflammation-mediated liver damage.

Quantitative Data from In Vivo Studies

In a study evaluating multiple compounds from Picrorhiza kurroa, this compound was administered orally to mice at doses of 50 and 100 mg/kg prior to insult with D-GalN/LPS. The protective effect was measured by quantifying the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key biomarkers of hepatocellular injury. As shown in the table below, this compound did not significantly reduce the toxin-induced elevation of these enzymes, unlike other active compounds from the same plant, such as Picroside II.[1][2]

Table 1: Effect of this compound on Serum Transaminase Levels in D-GalN/LPS-Induced Liver Injury in Mice[1][2]

| Treatment Group | Dose (mg/kg, p.o.) | Serum AST (U/L) | Serum ALT (U/L) |

| Control | - | 100 ± 11 | 39 ± 6 |

| D-GalN/LPS Control | - | 4967 ± 616 | 4531 ± 557 |

| This compound | 50 | 4867 ± 603 | 4492 ± 543 |

| This compound | 100 | 4778 ± 590 | 4367 ± 531 |

| Data are presented as mean ± S.E.M. No statistically significant difference was observed between the this compound groups and the D-GalN/LPS Control group. |

Potential Molecular Mechanisms and Targets

While direct evidence for signaling pathway modulation is scarce, one study identified a potential molecular target for this compound through computational and binding analyses.

Interaction with Acyl-CoA Oxidase 1 (Acox1)

A study investigating a total glycoside extract of Picrorhiza suggested that its major components, including this compound, exhibit significant binding abilities to the catalytic C-terminal α-domain of Acox1.[3] Acox1 is the first and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway. By binding to and potentially stabilizing Acox1, this compound could theoretically contribute to the degradation of fatty acids, thereby reducing lipotoxicity and inflammation associated with conditions like non-alcoholic steatohepatitis (NASH).[3] This mechanism, however, has not been validated experimentally for isolated this compound.

Detailed Experimental Protocols

To aid researchers in the replication and expansion of existing findings, the detailed methodologies used in the key cited studies are provided below.

In Vivo: D-GalN/LPS-Induced Acute Liver Injury in Mice[1][2]

This protocol is used to induce a fulminant liver injury that mimics aspects of viral or septic hepatitis.

-

Animal Model: Male ddY mice, weighing 25–30 g, are used. Animals are fasted for 20 hours prior to the experiment.

-

Test Compound Administration: this compound is dissolved in a suitable vehicle and administered orally (p.o.) to the treatment groups 1 hour before the induction of liver injury.

-

Injury Induction: D-galactosamine (350 mg/kg) and lipopolysaccharide (10 µg/kg) are dissolved in saline and co-injected intraperitoneally (i.p.).

-

Sample Collection: 10 hours after the D-GalN/LPS injection, blood samples are collected from the infraorbital venous plexus.

-

Biochemical Analysis: Serum is separated by centrifugation. AST and ALT levels are measured using a commercial transaminase test kit (e.g., Transaminase CII Test, FUJIFILM Wako).

-

Statistical Analysis: Data are analyzed using a one-way ANOVA followed by Dunnett's test for multiple comparisons against the control group. A p-value of less than 0.05 is considered statistically significant.

Caption: Workflow for the in vivo D-GalN/LPS-induced acute liver injury model.

In Vitro: D-GalN-Induced Cytotoxicity in Primary Mouse Hepatocytes[1]

This assay assesses the direct protective effect of a compound against D-GalN-induced hepatocyte death.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from male ddY mice (30–35 g) using a standard collagenase perfusion method.

-

Cell Culture: A suspension of 4 × 10⁴ cells in 100 µL of William's Medium E (supplemented with 10% FBS, 100 units/mL penicillin G, and 100 µg/mL streptomycin) is seeded into each well of a 96-well microplate.

-

Pre-incubation: Cells are pre-incubated for 4 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

-

Treatment: The medium is replaced with 100 µL of fresh medium containing D-GalN (1 mM) and the test compound (this compound) at various concentrations. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (e.g., 0.5%).

-

Incubation: The plate is incubated for 44 hours.

-

Cell Viability Assessment (MTT Assay):

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours.

-

The medium is removed, and the formazan crystals are dissolved in an appropriate solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the control (untreated) cells.

Caption: Workflow for the in vitro D-GalN-induced cytotoxicity assay.

Conclusion and Future Directions

Based on the available scientific literature, this compound does not demonstrate significant hepatoprotective effects in the widely-used D-GalN/LPS model of acute liver injury. This contrasts sharply with the established protective activities of other related compounds like Picroside I and II. The potential interaction of this compound with Acox1 offers a theoretical mechanism related to fatty acid metabolism that warrants experimental validation.[3]

For researchers and drug development professionals, this compound remains an enigmatic component of Picrorhiza kurroa. Future research should focus on:

-

Validating the Acox1 Interaction: Confirming whether isolated this compound can modulate Acox1 activity and impact lipid metabolism in hepatocytes.

-

Broader Screening: Testing this compound in other models of liver injury, such as those induced by carbon tetrachloride (CCl₄), alcohol, or high-fat diets, to determine if its potential activity is context-dependent.

-

Investigating Other Pathways: Exploring its effects on key signaling pathways known to be modulated by other picrosides, such as Nrf2/HO-1, NF-κB, and apoptosis-related cascades, even if initial results were negative in one model.

A thorough characterization is necessary to determine if this compound has a role, either alone or in synergy with other compounds, in the therapeutic potential of Picrorhiza extracts.

References

A Technical Guide to the Anti-inflammatory Properties of Picroside IV and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside IV, a prominent iridoid glycoside isolated from the Himalayan herb Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory effects.[1] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound and its derivatives, focusing on their molecular mechanisms of action, quantitative efficacy from preclinical studies, and detailed experimental protocols. The primary mechanism of action involves the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a consolidated view of the current scientific evidence and methodologies for evaluating the anti-inflammatory potential of these compounds.

Introduction

Picrorhiza kurroa, a perennial herb native to the Himalayan region, has a long history of use in traditional medicine for treating a variety of ailments, including liver disorders, fever, and asthma.[1][2] The therapeutic properties of this plant are largely attributed to its rich content of iridoid glycosides, with this compound being one of the key bioactive constituents.[1] Modern pharmacological research has begun to scientifically validate these traditional uses, with a strong focus on the anti-inflammatory and immunomodulatory activities of this compound and its related compounds.[3]

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising candidate due to its demonstrated ability to suppress the production of pro-inflammatory mediators and modulate the activity of key signaling pathways that govern the inflammatory response.[4][5] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of critical signaling pathways that are activated in response to inflammatory stimuli such as lipopolysaccharide (LPS). The most well-documented pathways are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[7][8]

Picroside II, a closely related compound, has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5] This action prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of NF-κB target genes.[4][5]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[9] The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Studies have demonstrated that Picroside II can suppress the activation of the MAPK/NF-κB signaling pathway.[5][10] By inhibiting the phosphorylation of ERK, JNK, and p38, Picroside II effectively dampens the downstream inflammatory cascade.[11] This modulation of MAPK signaling contributes significantly to its overall anti-inflammatory effect.

Caption: this compound modulates the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives has been quantified in various preclinical models. The following tables summarize the key findings from both in vitro and in vivo studies.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | Compound & Concentration | Measured Marker | Result | Reference |

| Human Lung Adenocarcinoma (A549) | - | Picroside II (40, 80, 160 µg/mL) | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in cytokine levels. | [5] |

| Human Lung Adenocarcinoma (A549) | - | Picroside II (40, 80, 160 µg/mL) | p-IκB, p-p65 | Dose-dependent inhibition of phosphorylation. | [5] |

| Human Breast Cancer (MDA-MB-231) | - | Picroside I (0, 50, 75, 100 µM) | Reactive Oxygen Species (ROS) | 2-2.5-fold decrease in mitochondrial membrane potential, indicating reduced ROS. | [12] |

| Human Breast Cancer (MDA-MB-231) | - | Picroside II | Reactive Oxygen Species (ROS) | 2-2.5-fold decrease in mitochondrial membrane potential, indicating reduced ROS. | [12] |

| Murine Macrophages (RAW 264.7) | LPS | Picroside II | Phosphorylation of Smad 2 | Increased phosphorylation of Smad 2. | [13] |

| PC12 cells | H₂O₂ | Picroside II | Cell viability | Reduced cell damage and improved survival. | [3] |

| HepG2 cells | - | Picroside II (0-300 µM) | TNF-α, IL-1β, IL-6 | Significant decrease in cytokine concentrations. | [3] |

In Vivo Studies

| Animal Model | Treatment & Dosage | Measured Marker | Result | Reference |

| Cerebral Ischemic Injury in Rats | Picroside II (10 mg/kg, i.v.) | TLR4, NF-κB, TNF-α | Significantly decreased expressions and concentrations in brain tissue. | [14] |

| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Picroliv (oral gavage) | MPO activity, MDA, SOD | Significantly reduced MPO and MDA; increased SOD levels. | [15] |

| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | Picroliv (oral gavage) | IL-1β, TNF-α, NF-κB p65 | Significantly reduced expression of cytokines and NF-κB p65. | [15] |

| Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice | Picroside II (20 mg/kg) | Mortality | Decreased mortality and alleviated lung injury. | [16] |

| LPS-induced Acute Lung Injury in Mice | Picroside II (intratracheal) | Neutrophilic inflammation | Suppressed neutrophilic inflammation and expression of pro-inflammatory cytokine genes. | [13] |

| HDM-induced Asthma Model | Picroside II | Inflammatory cells in BALF | Significantly reduced inflammatory cell counts. | [3] |

Detailed Experimental Protocols

This section outlines the general methodologies employed in the studies cited, providing a framework for the design and execution of similar preclinical evaluations.

In Vivo LPS-Induced Inflammation Model

This model is widely used to study systemic inflammation and the efficacy of anti-inflammatory agents.

-

Animals: Typically, male Balb/c or C57BL/6 mice (6-8 weeks old) are used.[17][18] They are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into several groups: a control group, an LPS-only group, and one or more treatment groups receiving LPS plus different doses of this compound or its derivative.[17]

-

Treatment: The test compound (e.g., this compound) is administered, often via oral gavage or intraperitoneal (i.p.) injection, at predetermined times before or after the inflammatory challenge.[18]

-

Inflammation Induction: A single dose of LPS (e.g., 2-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[17][19]

-

Sample Collection: At a specified time point after LPS administration (e.g., 2-6 hours), animals are anesthetized, and blood is collected via cardiac puncture.[18] Tissues such as the liver, lungs, and spleen can also be harvested.

-

Analysis: Serum is separated from the blood by centrifugation and used for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.[17] Tissues can be processed for histological examination or to prepare homogenates for measuring inflammatory markers.

Caption: General workflow for an in vivo LPS-induced inflammation model.

In Vitro Anti-inflammatory Assay using Macrophages

Cell-based assays are crucial for elucidating the molecular mechanisms of action.

-

Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[17] Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[17]

-

Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for a specific duration (e.g., 1-2 hours).

-

Inflammation Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a defined period (e.g., 24 hours).[20]

-

Sample Collection and Analysis:

-

Supernatant: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators.

-

Cell Lysate: The cells are washed and then lysed to extract total protein or RNA.

-

Western Blot Protocol for NF-κB and MAPK Pathway Proteins

-

Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.[22] Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBS-T) for at least one hour to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C or for 90 minutes at room temperature.[22]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[22]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[23] The band intensities are quantified using densitometry software.

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[21][24][25]

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.

-

Sample Incubation: Standards and samples (e.g., cell culture supernatants or serum) are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the significant anti-inflammatory properties of this compound and its derivatives. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects in both in vitro and in vivo models. The quantitative data demonstrate a consistent, dose-dependent reduction in key inflammatory mediators, highlighting their potential as therapeutic agents for a range of inflammatory conditions.

While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of these compounds. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the anti-inflammatory activity and to guide the synthesis of more potent and selective derivatives.

-

Pharmacokinetics and Bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives.

-

Long-term Safety and Toxicity Studies: To establish a comprehensive safety profile for potential clinical applications.

-

Clinical Trials: To evaluate the efficacy and safety of these compounds in human subjects with inflammatory diseases.

References

- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Picrorhiza kurroa Derivative, Picroliv, Attenuates the Development of Dextran-Sulfate-Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. impactfactor.org [impactfactor.org]

- 18. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 19. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]

- 20. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 24. meridian.allenpress.com [meridian.allenpress.com]

- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the antioxidant activity of Picroside IV in vitro.

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Picroside IV

Introduction

This compound is a significant iridoid glycoside found in Picrorhiza kurroa, a perennial herb native to the Himalayan region.[1] Traditionally, P. kurroa has been utilized in Ayurvedic medicine for its therapeutic properties, particularly as a hepatoprotective agent.[1][2][3] Modern pharmacological studies have identified its key bioactive constituents, including Picroside I, II, and IV, which contribute to its diverse medicinal effects. These effects include anti-inflammatory, immunomodulatory, and potent antioxidant activities.[1][3][4][5]

The antioxidant capacity of these compounds is of particular interest as oxidative stress is a recognized factor in the pathogenesis of numerous diseases, including liver injury, neurodegenerative disorders, and cancer.[1][6] This technical guide provides a detailed exploration of the in vitro antioxidant activity of this compound, focusing on common experimental assays, their underlying protocols, and the potential molecular pathways involved.

In Vitro Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or inhibit oxidation processes. This section details the methodologies for several key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method to assess the radical scavenging activity of antioxidants.[7][8] The principle involves the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[4][7]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution (e.g., 10⁻³ M or 0.1 mM) of DPPH is prepared in a suitable organic solvent like methanol or ethanol and stored in the dark.[4][7] For the assay, a working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]

-

Reaction Mixture: In a microplate well or cuvette, a specific volume of the this compound solution (at various concentrations) is mixed with the DPPH working solution. A typical ratio is 0.5 mL of the test sample to 3 mL of DPPH solution.[7]

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.[7]

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[7] A control sample containing the solvent instead of the test compound is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[4][9][10] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4][9][10]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.020 at 734 nm.[4]

-

Reaction Mixture: A small volume of the this compound solution (at various concentrations) is added to a larger volume of the ABTS•+ working solution.[11]

-

Incubation: The reaction mixture is incubated at room temperature for a short period, typically 6 minutes.[11][12]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[9]

-

Calculation and IC50: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.[12]

Superoxide Radical (O₂•⁻) Scavenging Assay

Superoxide anion is a highly reactive oxygen species generated in various metabolic processes. This assay evaluates the ability of this compound to scavenge this radical, often generated in a non-enzymatic system like the PMS-NADH system.

Experimental Protocol:

-

Reaction System: Superoxide radicals are generated in a system containing phenazine methosulphate (PMS), nicotinamide adenine dinucleotide (NADH), and oxygen. The radicals then reduce nitroblue tetrazolium (NBT) to a purple formazan product.

-

Reaction Mixture: The reaction mixture (e.g., 3.0 mL total volume) contains Tris-HCl buffer, NBT solution (e.g., 0.3 mM), NADH solution (e.g., 0.936 mM), the this compound sample at various concentrations, and PMS solution (e.g., 0.12 mM).[13]

-

Initiation and Incubation: The reaction is initiated by adding the PMS solution. The mixture is then incubated at room temperature (e.g., 25°C) for a specified time, such as 5 minutes.[13]

-

Absorbance Measurement: The absorbance is measured at 560 nm, corresponding to the formazan formation.[13] The presence of a superoxide scavenger like this compound will reduce the rate of NBT reduction, leading to lower absorbance.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control reaction without the antioxidant. The IC50 value is subsequently determined.

Lipid Peroxidation Inhibition Assay

Lipid peroxidation is a key event in oxidative damage to cellular membranes. This assay assesses the ability of this compound to inhibit this process, often induced by agents like Fe²⁺-ascorbate in a biological sample such as a rat liver homogenate.

Experimental Protocol:

-

Preparation of Homogenate: A tissue homogenate (e.g., from rat liver) is prepared in a suitable buffer. This homogenate serves as a source of polyunsaturated fatty acids, which are susceptible to peroxidation.

-

Induction of Peroxidation: Lipid peroxidation is induced by adding an pro-oxidant system, such as a mixture of ferrous sulfate (Fe²⁺) and ascorbic acid.

-

Treatment: The homogenate is incubated with the inducing system in the presence and absence of various concentrations of this compound.

-

Quantification of Peroxidation: The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.[5] The MDA-TBA adduct forms a pink chromogen, which is measured spectrophotometrically at around 532 nm.

-

Calculation: The inhibitory effect of this compound is calculated by comparing the MDA levels in the treated samples to the untreated (control) group.

Quantitative Data Summary

While specific IC50 values for pure this compound are not extensively detailed in the provided search results, data from extracts of Picrorhiza kurroa and related compounds provide a strong indication of its antioxidant potential.

Table 1: In Vitro Antioxidant Activity of P. kurroa Extracts and Related Compounds

| Assay | Test Substance | IC50 Value (µg/mL) | Reference |

| DPPH | Ascorbic Acid (Standard) | 0.81 | [4] |

| Compound 1 (from P. kurroa leaves) | 1.04 | [4] | |

| Butanol Fraction (P. kurroa leaves) | 37.12 | [4] | |

| Ethyl Acetate Fraction (P. kurroa leaves) | 39.58 | [4] | |

| Ethanol Extract (P. kurroa leaves) | 67.48 | [4] | |

| ABTS | Ascorbic Acid (Standard) | 2.59 | [4] |

| Compound 1 (from P. kurroa leaves) | 4.02 | [4] | |

| Butanol Fraction (P. kurroa leaves) | 29.48 | [4] | |

| Ethyl Acetate Fraction (P. kurroa leaves) | 33.24 | [4] | |

| Ethanol Extract (P. kurroa leaves) | 48.36 | [4] |

Note: Compound 1 was identified as luteolin-5-O-glucoside. Lower IC50 values indicate higher antioxidant activity.

Molecular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, many natural antioxidants exert their protective effects by modulating endogenous defense systems. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress.[14][15]

Pathway Description:

-

Under Basal Conditions: In a normal, unstressed state, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1.[14][16] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[14][15]

-

Under Oxidative Stress: When cells are exposed to oxidative stress or electrophiles (including certain natural compounds), specific cysteine residues on Keap1 are modified.[14][15] This modification disrupts the Keap1-Nrf2 interaction.

-

Nrf2 Activation: Unable to be degraded, Nrf2 stabilizes and translocates to the nucleus.[16]

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[16] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and enzymes involved in glutathione synthesis (e.g., GCLC).[14][15]

It is plausible that this compound, as a potent antioxidant phytochemical, may activate this Keap1-Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

References

- 1. This compound | 211567-04-3 | LIA56704 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. The Keap1/Nrf2 Signaling Pathway in the Thyroid—2020 Update [mdpi.com]

- 15. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Picroside IV in Pharmaceutical Samples by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Picroside IV, a key bioactive iridoid glycoside found in species of the Picrorhiza genus. The method is designed for reliability and precision, making it suitable for quality control, stability studies, and pharmacokinetic analysis in drug development. The protocol outlines chromatographic conditions, sample preparation, and a comprehensive validation procedure according to the International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound is a significant iridoid glycoside isolated from medicinal plants such as Picrorhiza kurroa and Picrorhiza scrophulariiflora[1]. As a derivative of catalpol, it exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects[2]. The therapeutic potential of this compound has led to increased interest in its quantification in raw materials, finished herbal products, and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the selective and sensitive determination of such compounds[3]. This document provides a detailed protocol for a validated HPLC method to ensure the accurate quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Analytical grade formic acid

-

0.45 µm membrane filters (Nylon or PTFE)

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions

The following conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-15 min: 20% B15-25 min: 20-50% B25-30 min: 50% B30-32 min: 50-20% B32-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 270 nm[4][5] |

| Injection Volume | 10 µL |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light[6].

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from plant extract/formulation):

-

Accurately weigh a quantity of the powdered sample equivalent to approximately 10 mg of this compound.

-

Transfer to a 50 mL volumetric flask and add 30 mL of methanol.

-

Sonicate for 30 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[1].

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the analysis. A standard solution (e.g., 50 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| % RSD of Peak Area | ≤ 2.0%[7] |

| % RSD of Retention Time | ≤ 1.0% |

Linearity

Linearity is assessed using a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (R²) | ≥ 0.999[5] |

Precision

Precision is evaluated at three levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Analyze the samples on two different days by different analysts or with different equipment.

| Parameter | Acceptance Criteria |

| % RSD | ≤ 2.0%[5] |

Accuracy (Recovery)

Accuracy is determined by the standard addition method. A known amount of this compound standard is spiked into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery is then calculated.

| Parameter | Acceptance Criteria |

| % Recovery | 98.0% - 102.0% |

| % RSD | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

| Parameter | Acceptance Criteria |

| LOD | S/N ratio of 3:1 |

| LOQ | S/N ratio of 10:1 |

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

| Parameter Varied | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2°C |

| Mobile Phase Composition (%B) | ± 2% |

The % RSD of the results from the varied conditions should be within acceptable limits (e.g., ≤ 5.0%).

Data Presentation

Quantitative results from the validation studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |

|---|---|---|---|

| 1 | ... | ... | ... |

| 10 | ... | ... | ... |

| 25 | ... | ... | ... |

| 50 | ... | ... | ... |

| 75 | ... | ... | ... |

| 100 | ... | ... | ... |

| Linearity Results | R² = ... | y = mx + c | |

Table 2: Precision Data

| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |

|---|---|---|

| 25 | ... | ... |

| 50 | ... | ... |

| 75 | ... | ... |

Table 3: Accuracy (Recovery) Data

| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

|---|---|---|---|---|

| 80% | ... | ... | ... | ... |

| 100% | ... | ... | ... | ... |

| 120% | ... | ... | ... | ... |

Table 4: LOD and LOQ Results

| Parameter | Result (µg/mL) |

|---|---|

| LOD | ... |

| LOQ | ... |

Visualizations

Experimental Workflow

Caption: HPLC quantification workflow for this compound.

Potential Signaling Pathway Modulation

Picrosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as PI3K/Akt and MAPK[8].

Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.

Conclusion

The HPLC method outlined in this application note provides a reliable and accurate framework for the quantification of this compound. By following the detailed experimental and validation protocols, researchers can ensure high-quality data suitable for regulatory submissions, quality control, and advanced research applications. The proposed starting conditions offer an excellent basis for method optimization, depending on the specific sample matrix and analytical requirements.

References

- 1. primescholars.com [primescholars.com]

- 2. This compound|CAS 211567-04-3|DC Chemicals [dcchemicals.com]

- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eijppr.com [eijppr.com]

- 8. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Picroside IV from Picrorhiza kurroa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picroside IV is an iridoid glycoside found in the rhizomes of Picrorhiza kurroa, a medicinal plant endemic to the Himalayan region. This compound, along with other related picrosides, is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from P. kurroa rhizomes, intended for research and drug development purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of picrosides from Picrorhiza kurroa. While specific yields for this compound are not always detailed in the literature, the data for major picrosides (I and II) and total extract yield provide a valuable reference for process optimization.

Table 1: Comparison of Extraction Methods and Yields

| Extraction Method | Solvent System | Plant Material | Extract Yield (% w/w) | Picroside I Content (%) | Picroside II Content (%) | Reference |

| Sonication Assisted Extraction | Methanol | Dried Rhizomes | 44.27% | 6.83% | 5.29% | [1] |

| Soxhlet Extraction | Ethanol-Water (50:50) | Dried Rhizomes | 33.95% | Not Specified | Not Specified | [2] |

| Percolation | Methanol (80%) | Dried Rhizomes | 39.90% | Not Specified | Not Specified | [3] |

| Reflux | Ethanol | Dried Rhizomes | Not Specified | Not Specified | Not Specified | [4] |

Table 2: Purification Yields and Purity of Picrosides I & II using Preparative RP-HPLC

| Starting Material | Compound | Yield (mg) | Purity (%) |

| 200 mg Crude Methanolic Extract | Picroside I | 13.9 | 98.6 |

| 200 mg Crude Methanolic Extract | Picroside II | 9.8 | 99.7 |

This data for Picrosides I and II is indicative of the expected yield and purity for other picrosides like this compound from a similar purification process.[5][6]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from the dried rhizomes of Picrorhiza kurroa.

Preparation of Plant Material

-

Collection and Authentication: Obtain rhizomes of Picrorhiza kurroa from a reputable supplier. A voucher specimen should be deposited in a herbarium for authentication.

-

Drying and Size Reduction: Air-dry the rhizomes in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the rhizomes into a coarse powder (approximately 120 mesh) to increase the surface area for efficient extraction.[7] Store the powdered material in an airtight container in a cool, dark place.

Extraction of Crude Picrosides

Several methods can be employed for extraction. Sonication is recommended for its efficiency in terms of time and yield.[1][8]

-

Solvent Selection: Use HPLC grade methanol as the extraction solvent.

-

Sonication-Assisted Extraction:

-

Filtration and Concentration:

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue two more times with fresh methanol to maximize the yield.

-

Combine all the filtrates.

-

Concentrate the pooled methanolic extract under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator. This will yield a semi-solid crude extract.[4]

-

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the crude extract.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like petroleum ether.

-

Sample Loading: Dissolve a portion of the concentrated crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with petroleum ether, followed by chloroform, and then mixtures of chloroform and methanol.[9]

-

Begin with 100% Chloroform.

-

Gradually increase the methanol concentration in the chloroform:methanol mobile phase (e.g., 99:1, 98:2, 96:4, 90:10 v/v).[9]

-

-

Fraction Collection and Monitoring: Collect fractions of a consistent volume (e.g., 200 mL).[9] Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase such as ethyl acetate: methanol: glacial acetic acid: formic acid (25:5:1:1).[8] Visualize the spots under UV light. Fractions containing similar spot patterns should be pooled. Picrosides are expected to elute in the more polar fractions (higher methanol concentration).

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Take the pooled and dried fractions from the silica gel column that show the presence of this compound (based on co-chromatography with a standard, if available, or by analytical HPLC) and dissolve them in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., Waters Spherisorb S10 ODS2, 20 x 250 mm).[5]

-

Mobile Phase: A binary gradient of Milli-Q water (A) and acetonitrile (B).

-

Gradient Program: An optimized gradient is crucial for separating the closely related picrosides. A suggested starting point is:

-

0-15 min: 15% B

-

15-17 min: Gradient to 22% B

-

17-30 min: Hold at 22% B

-

30-35 min: Gradient back to 15% B

-

35-40 min: Re-equilibration at 15% B[5]

-

-

Flow Rate: 20 mL/min.[5]

-

Detection: UV detector set at 270-280 nm.[5]

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on its retention time, which would be determined from prior analytical HPLC runs.

-

Post-Purification Processing:

-

Combine the fractions containing pure this compound.

-

Evaporate the organic solvent (acetonitrile) under reduced pressure.

-

Freeze the remaining aqueous solution at -80°C and then lyophilize to obtain this compound as a purified solid powder.[5]

-

Mandatory Visualization

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijbpas.com [ijbpas.com]

- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. phytojournal.com [phytojournal.com]

- 9. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]